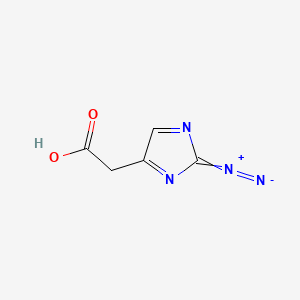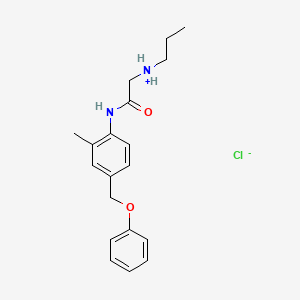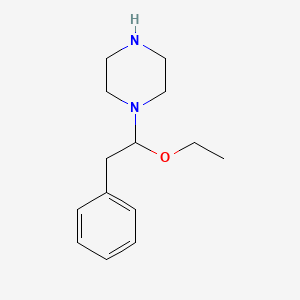
CAFFEINE, 8-(p-AMINOBENZYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CAFFEINE, 8-(p-AMINOBENZYL)-: is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAFFEINE, 8-(p-AMINOBENZYL)- typically involves the reaction of caffeine with para-aminobenzyl chloride under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of CAFFEINE, 8-(p-AMINOBENZYL)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
CAFFEINE, 8-(p-AMINOBENZYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The para-aminobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
CAFFEINE, 8-(p-AMINOBENZYL)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of CAFFEINE, 8-(p-AMINOBENZYL)- involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmitter release and signal transduction pathways. This interaction leads to its stimulant effects and potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
CAFFEINE: The parent compound, known for its stimulant properties.
THEOPHYLLINE: Another methylxanthine with bronchodilator effects.
THEOBROMINE: Found in chocolate, with milder stimulant effects compared to caffeine.
Uniqueness
CAFFEINE, 8-(p-AMINOBENZYL)- is unique due to the presence of the para-aminobenzyl group, which imparts distinct chemical and biological properties. This modification can enhance its interaction with specific molecular targets and potentially lead to new applications in medicine and industry.
Properties
CAS No. |
5426-89-1 |
|---|---|
Molecular Formula |
C15H17N5O2 |
Molecular Weight |
299.33 g/mol |
IUPAC Name |
8-[(4-aminophenyl)methyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C15H17N5O2/c1-18-11(8-9-4-6-10(16)7-5-9)17-13-12(18)14(21)20(3)15(22)19(13)2/h4-7H,8,16H2,1-3H3 |
InChI Key |
OSKJFYYILYDPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)
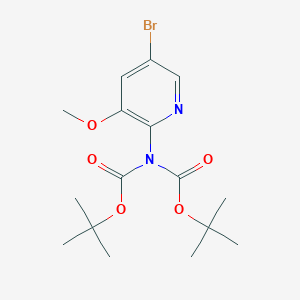

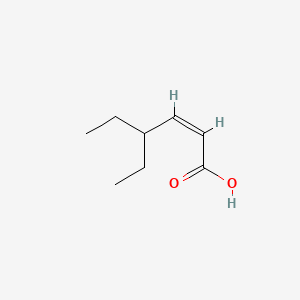
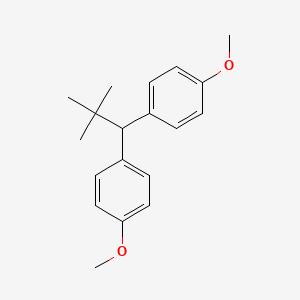
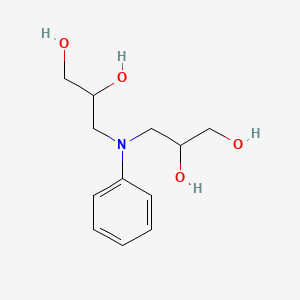
![Thieno[3,2-b]thiophene-2,5-dione](/img/structure/B13760093.png)
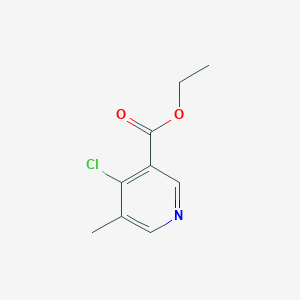
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide](/img/structure/B13760104.png)
